tert-butyl 6'-chloro-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-c]pyridine]-1-carboxylate
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Overview
Description
Tert-butyl 6'-chloro-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-c]pyridine]-1-carboxylate: is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a chloro substituent, and a spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of a suitable precursor containing the piperidine and pyrrolopyridine moieties. The tert-butyl group is usually introduced through a tert-butylation reaction, and the chloro substituent can be added via halogenation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors or other advanced techniques to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules with spirocyclic frameworks.
Biology: It may serve as a ligand for biological receptors or enzymes, potentially influencing biological processes.
Medicine: The compound could be explored for its pharmacological properties, such as its potential as a therapeutic agent in treating various diseases.
Industry: It might find applications in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The exact mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. The pathways involved would be determined by the nature of these interactions.
Comparison with Similar Compounds
Tert-butyl 6'-chloro-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-b]pyridine]-1-carboxylate
Tert-butyl 6'-fluoro-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-c]pyridine]-1-carboxylate
Uniqueness: The presence of the chloro substituent in the compound of interest distinguishes it from similar compounds, potentially leading to different reactivity and biological activity.
This compound's unique structure and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock new possibilities in chemistry, biology, medicine, and industry.
Properties
CAS No. |
1823790-57-3 |
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Molecular Formula |
C16H22ClN3O2 |
Molecular Weight |
323.82 g/mol |
IUPAC Name |
tert-butyl 6-chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C16H22ClN3O2/c1-15(2,3)22-14(21)20-6-4-16(5-7-20)10-19-12-8-13(17)18-9-11(12)16/h8-9,19H,4-7,10H2,1-3H3 |
InChI Key |
CQHWADQGYMFZQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=CC(=NC=C23)Cl |
Purity |
95 |
Origin of Product |
United States |
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